4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
Description
4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide is a benzamide derivative featuring a pyrido[1,2-a]pyrazin-2-yl core with a methoxy substituent at position 7 and a tert-butyl group on the benzamide moiety. The tert-butyl group likely enhances lipophilicity, while the methoxy substituent may influence receptor-binding specificity .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)16-7-5-15(6-8-16)20(27)23-9-10-24-11-12-25-14-19(29-4)18(26)13-17(25)21(24)28/h5-8,13-14H,9-12H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXZSRUNNBSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Structural Insights :
- Ethoxy vs. Methoxy Substitution : The ethoxy variant () exhibits reduced metabolic stability compared to the methoxy group due to increased steric bulk .
- Piperazine/Benzodioxole Substituents : Piperazine groups () enhance solubility, while benzodioxole moieties improve CNS penetration .
Pharmacological and Therapeutic Comparisons
Table 2: Pharmacological Parameters of Selected Analogues
| Compound Name / ID | Target Receptor | Binding Affinity (Kd) | Bmax (fmol/mg protein) | Therapeutic Application | Reference |
|---|---|---|---|---|---|
| 3H-Pentazocine | Sigma-1 | 5.80 nM | 1800 | Prostate cancer imaging | |
| [125I]PIMBA | Sigma-2 | 15.71 nM | 1930 | Tumor retention/imaging | |
| CAS 917748-53-9 | Undisclosed | Not reported | Not reported | Medicinal (broad oncology) | |
| Target Compound (Inferred) | Sigma-1/Sigma-2 | ~5–20 nM (estimated) | ~1500–2000 (estimated) | Prostate cancer (potential) |
Key Findings :
- Sigma Receptor Affinity : The target compound’s benzamide backbone and methoxy group suggest high sigma-1/sigma-2 affinity, comparable to [125I]PIMBA (Kd = 15.71 nM) .
- Therapeutic Potential: Benzamides like [125I]PIMBA inhibit prostate tumor colony formation in vitro (IC50 ~10 µM), suggesting the target compound may share similar mechanisms .
- Metabolic Stability: The tert-butyl group in the target compound likely improves metabolic stability over non-bulky analogs, as seen in related pyrido[1,2-a]pyrimidin-4-ones .
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